2,2'-Dithiodibenzoesäure

Übersicht

Beschreibung

It is a white to light yellow crystalline solid that is primarily used as a sulfhydryl modifying reagent . This compound is known for its unique disulfide bond, which plays a crucial role in various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

2,2’-Dithiodibenzoic acid has a wide range of applications in scientific research:

Biology: It serves as a sulfhydryl modifying reagent, which is useful in studying protein structures and functions.

Medicine: The compound is used in the development of novel pharmaceuticals and therapeutic agents.

Wirkmechanismus

Target of Action

It is known as a sulfhydryl modifying reagent , suggesting that it may interact with proteins or enzymes that contain sulfhydryl (-SH) groups.

Mode of Action

As a sulfhydryl modifying reagent, it may form disulfide bonds with sulfhydryl groups in proteins or enzymes . This could potentially alter the structure and function of these proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

It is known to be involved in the biodegradation of dibenzothiophene, a sulfur heterocycle found in crude oils and coal . The biodegradation of dibenzothiophene through the Kodama pathway leads to the formation of 2,2’-Dithiodibenzoic acid .

Biochemische Analyse

Biochemical Properties

It is known to be a sulfhydryl modifying reagent . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain sulfhydryl (-SH) groups, such as cysteine residues in proteins. The nature of these interactions would likely involve the formation or breaking of disulfide bonds, which can have significant effects on the structure and function of proteins .

Cellular Effects

Given its role as a sulfhydryl modifying reagent, it could potentially influence cell function by modifying proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a sulfhydryl modifying reagent, it may exert its effects at the molecular level by forming or breaking disulfide bonds in proteins . This could potentially lead to changes in protein structure and function, which could in turn affect processes such as enzyme activity and gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2,2’-Dithiodibenzoic acid in animal models

Metabolic Pathways

It has been suggested that 2,2’-Dithiodibenzoic acid may be involved in the biodegradation of dibenzothiophene, a sulfur heterocycle found in crude oils and coal .

Transport and Distribution

There is currently no available information on how 2,2’-Dithiodibenzoic acid is transported and distributed within cells and tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2’-Dithiodibenzoic acid can be synthesized through the oxidation of 2-mercaptobenzoic acid. The reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide under controlled conditions . The reaction proceeds as follows:

2C7H6O2S+I2→C14H10O4S2+2HI

Industrial Production Methods: In industrial settings, the production of 2,2’-dithiodibenzoic acid may involve the use of more efficient and scalable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: 2,2’-Dithiodibenzoic acid can undergo further oxidation to form sulfonic acids.

Reduction: The disulfide bond in 2,2’-dithiodibenzoic acid can be reduced to form 2-mercaptobenzoic acid using reducing agents such as dithiothreitol or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Iodine, hydrogen peroxide.

Reduction: Dithiothreitol, sodium borohydride.

Substitution: Alcohols (for esterification), amines (for amidation).

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: 2-Mercaptobenzoic acid.

Substitution: Esters, amides.

Vergleich Mit ähnlichen Verbindungen

- 2-Carboxyphenyl disulfide

- Dithiosalicylic acid

- Bis(2-carboxyphenyl) disulfide

Comparison: 2,2’-Dithiodibenzoic acid is unique due to its specific disulfide bond and carboxylic acid groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical and biological applications .

Biologische Aktivität

2,2'-Dithiodibenzoic acid (DTBA) is a disulfide compound that has garnered attention for its biological activities, particularly in the fields of biochemistry and environmental science. This article explores its various biological activities, mechanisms of action, and potential applications based on recent research findings.

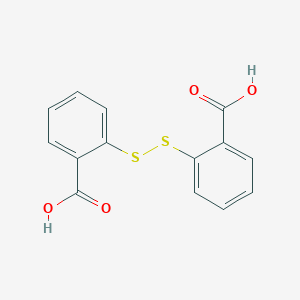

Chemical Structure and Properties

The chemical formula of 2,2'-dithiodibenzoic acid is . It features two benzoic acid moieties linked by a disulfide bond, which is crucial for its biological interactions. The structural characteristics of DTBA allow it to function as a sulfhydryl-modifying reagent, making it useful in various biochemical applications .

Biological Activities

1. Biodegradation Potential

Recent studies have highlighted the biodegradation capabilities of DTBA by specific bacterial strains. For instance, soil enrichment cultures demonstrated that certain bacteria could degrade DTBA effectively. Notably, Variovorax sp. strain RM6 was identified as capable of mineralizing DTBA, releasing significant amounts of carbon dioxide and sulfate during the process . The degradation pathway involved the formation of transient metabolites such as benzoic acid.

Table 1: Biodegradation Efficiency of DTBA by Bacterial Strains

| Bacterial Strain | Initial Concentration (mg/L) | Time to Degrade (days) | Carbon Release (%) | Sulfur Release (%) |

|---|---|---|---|---|

| RM6 | 100 | 6 | 59 | 88 |

| RM1 | 100 | 10 | - | - |

2. Antiviral Activity

DTBA has been investigated for its antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). Research indicates that disulfide compounds like DTBA can influence the zinc ejection activity of HIV-1 nucleocapsid proteins, which are critical for viral replication and assembly. This suggests potential therapeutic applications in HIV treatment .

3. Protein Cross-linking

As a sulfhydryl-modifying agent, DTBA is utilized in biochemical assays to cross-link proteins and nucleic acids. This property is essential for studying protein interactions and structural biology, as it helps stabilize complexes during analysis .

The biological activities of DTBA are largely attributed to its ability to interact with thiol groups in proteins and other biomolecules. The disulfide bond can form covalent links with sulfhydryl groups (-SH), leading to modifications in protein structure and function. This mechanism underlies both its biodegradation capabilities and its role as a cross-linking agent.

Case Studies

Case Study 1: Biodegradation in Soil

A study conducted on soil samples enriched with bacteria capable of degrading organosulfur compounds demonstrated the efficacy of DTBA degradation. The research involved isolating bacterial strains from contaminated sites and assessing their ability to utilize DTBA as a sulfur source. The findings revealed that certain strains could completely degrade DTBA within a week when provided with necessary growth factors .

Case Study 2: Antiviral Mechanism Exploration

In vitro experiments assessing the impact of DTBA on HIV-1 replication showed that it could disrupt the function of nucleocapsid proteins by altering their zinc-binding properties. This disruption potentially hinders viral assembly and replication processes, presenting a novel approach for antiviral drug development .

Eigenschaften

IUPAC Name |

2-[(2-carboxyphenyl)disulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEMXJWGHIEXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059498 | |

| Record name | Benzoic acid, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow solid; [ICSC] Yellow or brown powder; [Alfa Aesar MSDS], WHITE-TO-YELLOW POWDER. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

119-80-2 | |

| Record name | 2,2′-Dithiodibenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiodibenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiodi(benzoic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58MGB5279D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

287 - 290 °C | |

| Record name | 2,2'-DITHIODIBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-Dithiodibenzoic acid?

A1: The molecular formula of 2,2'-Dithiodibenzoic acid is C14H10O4S2, and its molecular weight is 306.37 g/mol. []

Q2: What are some common spectroscopic techniques used to characterize 2,2'-Dithiodibenzoic acid?

A2: Researchers frequently utilize techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (NMR), and X-ray diffraction (XRD) to characterize 2,2'-Dithiodibenzoic acid. [, , , ]

Q3: How does the stability of 2,2'-Dithiodibenzoic acid-based materials vary under different conditions?

A3: The stability of DTBA-based materials can be influenced by factors such as temperature, pH, and exposure to solvents. For instance, some epoxy thermosets incorporating DTBA exhibit good solvent resistance and shape memory properties, even after reprocessing. [, ]

Q4: What applications benefit from the material compatibility of 2,2'-Dithiodibenzoic acid?

A4: DTBA finds applications in developing flexible strain sensors [], recyclable epoxy elastomers [], and UV-shielding materials due to its ability to impart desirable mechanical properties and processability. []

Q5: Does 2,2'-Dithiodibenzoic acid exhibit any catalytic activity?

A5: While DTBA is not typically employed as a catalyst, its presence can influence reaction pathways. For example, it acts as a reducing agent in the synthesis of tellurium nanostructures. [, ]

Q6: How is computational chemistry used to study 2,2'-Dithiodibenzoic acid and its derivatives?

A6: Computational methods like Hirshfeld surface analysis help visualize intermolecular interactions in DTBA co-crystals, providing insights into their stability and packing arrangements. [, ]

Q7: How does modifying the structure of 2,2'-Dithiodibenzoic acid affect its properties?

A7: Structural modifications of DTBA, such as introducing different substituents, can significantly alter its physical and chemical properties. For instance, replacing sulfur with selenium in the molecule impacts its crystal structure and hydrogen bonding patterns. []

Q8: What strategies are employed to enhance the stability or solubility of 2,2'-Dithiodibenzoic acid?

A8: Researchers explore co-crystallization techniques to modify the physicochemical properties of DTBA. Co-crystals with various organic molecules can alter solubility, melting point, and stability. [, , , ]

Q9: What are the key considerations regarding the safe handling and disposal of 2,2'-Dithiodibenzoic acid?

A9: While specific safety data may vary, handling DTBA generally requires standard laboratory precautions, including appropriate personal protective equipment and adherence to chemical hygiene plans. []

Q10: Is 2,2'-Dithiodibenzoic acid biodegradable?

A10: Research demonstrates the aerobic biodegradation of DTBA by specific bacterial strains, highlighting its potential for environmental breakdown. This finding is significant as DTBA is a metabolite of dibenzothiophene degradation. []

Q11: How is 2,2'-Dithiodibenzoic acid typically quantified in different matrices?

A11: Common analytical methods for DTBA quantification include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with detectors like mass spectrometry. []

Q12: Are there any viable alternatives to 2,2'-Dithiodibenzoic acid in specific applications?

A12: The choice of alternatives depends on the specific application. For instance, in the context of biocidal compositions, various organic and inorganic compounds, like isothiazolinones or nanosized metal oxides, can serve as alternatives. []

Q13: What approaches are being explored for the recycling or responsible disposal of 2,2'-Dithiodibenzoic acid-containing materials?

A13: The development of recyclable epoxy thermosets containing dynamic disulfide bonds sourced from DTBA demonstrates a promising avenue for material reuse and waste reduction. []

Q14: What are some noteworthy historical milestones in the research and applications of 2,2'-Dithiodibenzoic acid?

A14: Early research on DTBA focused on its organic synthesis and structural characterization. [, ] Subsequent studies explored its coordination chemistry, leading to the development of metal-organic frameworks and other supramolecular architectures. [, , ] More recently, there has been growing interest in using DTBA for developing functional materials like self-healing polymers and bio-based thermosets. [, , ]

Q15: What are some examples of cross-disciplinary research involving 2,2'-Dithiodibenzoic acid?

A15: The use of DTBA in developing bio-based and recyclable materials exemplifies a synergy between chemistry, materials science, and environmental science. [, ] Additionally, its application in drug delivery systems highlights the intersection of chemistry, biology, and pharmaceutical sciences. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.